
4-nitrophenyl diethyldithiocarbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-nitrophenyl diethyldithiocarbamate involves a simple nucleophilic substitution reaction . For instance, new carbamates of 4-nitrophenylchloroformate were synthesized using different acyclic and cyclic amines . In another example, zinc diethyldithiocarbamate (ZDTC) was used as a catalyst for the synthesis of polyurethanes suitable for biomedical applications .Molecular Structure Analysis
The molecular structure of compounds related to this compound has been characterized by techniques such as IR, NMR, Mass spectra, and CHN analysis . The compounds were found to exhibit significant binding modes with high dock scores against DNA Gyrase A .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing this reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds, such as sodium diethyldithiocarbamate, have been studied. It is a pale yellow, water-soluble salt . The properties of active nanomaterials are directly connected with parameters of model reduction reactions .Applications De Recherche Scientifique
Enzymatic Oxidation and Assay Applications
4-Nitrophenyl diethyldithiocarbamate and related compounds have been studied for their roles in enzymatic processes. For instance, diethyldithiocarbamate is oxidized in vitro by xanthine oxidase, forming disulfiram during the process. This reaction has been utilized for colorimetric assays due to the stable color it produces over a wide concentration range (Fried, 1976).
Rubber Vulcanization
In the field of materials science, specifically in rubber technology, zinc diethyldithiocarbamate (ZDEC) is a widely used accelerator due to the desirable properties it imparts to vulcanizates. However, its use has raised concerns regarding the formation of carcinogenic nitrosamines, leading to research on potential substitutes (Travas-sejdic et al., 1996).
Neurological Research
Diethyldithiocarbamate has been used in neurological studies due to its ability to inhibit dopamine beta hydroxylase, thus affecting norepinephrine biosynthesis in the brain. This has implications in studies related to memory and neurological disorders (Randt et al., 1971).
Analytical Chemistry Applications
In analytical chemistry, this compound and its derivatives are used in assays. For example, an ion-pair HPLC method was developed for the simultaneous quantitation of 4-nitrophenol and its conjugates, demonstrating the compound's utility in analytical methodologies (Almási et al., 2006).
Environmental Impact Studies
The effects of nitrophenols, including 4-nitrophenol, on environmental systems such as methanogenic systems used in waste management, have been studied. These studies provide insights into the toxicity and removal efficiency of nitrophenols in environmental contexts (Haghighi Podeh et al., 1995).
Mécanisme D'action
Target of Action
4-Nitrophenyl diethyldithiocarbamate (4-NPD) is a derivative of dithiocarbamates (DTCs), which are known for their multi-faceted effects that rely mainly on metal binding abilities and a high reactivity with thiol groups . DTCs have been used in various applications, including as medications to treat alcohol misuse disorder . The primary targets of DTCs are human and microbial enzymes that contain thiol groups .
Mode of Action
The mode of action of 4-NPD, like other DTCs, is primarily based on its ability to chelate metals and its affinity for thiol groups present in human and microbial enzymes . This interaction with its targets leads to various changes, including the inhibition of certain enzymes and the alteration of biochemical pathways .
Biochemical Pathways
DTCs, including 4-NPD, affect various biochemical pathways. For instance, they have been shown to inhibit the enzyme aldehyde dehydrogenase . They also play a role in the oxidation process of glutathione, increasing the concentration of oxyhemoglobin . Furthermore, DTCs have been found to inhibit the nephrotoxicity induced by cisplatin in mice and affect the organ distribution and excretion of cadmium .
Pharmacokinetics
Sodium diethyldithiocarbamate trihydrate (sddct), a related compound, has been reported to be safe in experimental animals after intraperitoneal administration . The toxicity of SDDCT in rats was reported after i.p. administration of 1500mg/kg . More research is needed to fully understand the ADME properties of 4-NPD and their impact on bioavailability.
Result of Action
The result of the action of 4-NPD is multifaceted due to its interaction with various targets and pathways. For instance, it has been found to inhibit the enzyme aldehyde dehydrogenase, which can lead to changes in neurotransmitter levels . Additionally, it has been shown to have an effect on the oxidation process of glutathione, which can influence oxidative stress within cells .
Action Environment
The action, efficacy, and stability of 4-NPD can be influenced by various environmental factors. For instance, the presence of metals can affect the chelating ability of 4-NPD . Additionally, the presence of thiol groups in the environment can influence its reactivity . More research is needed to fully understand how different environmental factors influence the action of 4-NPD.
Safety and Hazards
Orientations Futures
The potential applications of 4-nitrophenyl diethyldithiocarbamate and related compounds are vast. They have been explored as potential drug therapies, owing to their ability to chelate metals and their affinity for thiol groups present in human and microbial enzymes . They have also been investigated as cancer treatments, antimicrobial agents, and for their application in cardiology and neurology . New chemical structures with dithiocarbamate moieties have been synthesized and tested for their anti-cancer, antiviral, ophthalmic, and neurological applications .
Analyse Biochimique
Biochemical Properties
4-Nitrophenyl diethyldithiocarbamate interacts with various enzymes, proteins, and other biomolecules. Dithiocarbamates (DTCs), the parent compounds of this compound, are known for their strong metal binding capacity, acting as enzyme inhibitors . They inhibit catalytic and regulatory thiol groups of cytoplasm constituents . The 4-nitrophenol group can be a product of the enzymatic cleavage of several synthetic substrates .
Cellular Effects
The cellular effects of this compound are partially attributable to the initial redox cellular state . Sodium diethyldithiocarbamate (DETC), the main metabolite of disulfiram, has been shown to stimulate oxidative stress, adaptive response of GSH-related enzymes, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. DTCs have a high affinity for SH group-containing proteins, which underlies their wide range of effects . The 4-nitrophenol group has been reported to be involved in various reactions, such as the catalytic reduction of 4-nitrophenol by nanostructured materials .
Temporal Effects in Laboratory Settings
Studies on sodium diethyldithiocarbamate, a related compound, have shown that it can cause changes in intracellular glutathione (GSH), protein oxidation, lipid peroxidation, antioxidant enzymatic defense, and apoptosis .
Dosage Effects in Animal Models
Studies on related compounds, such as sodium diethyldithiocarbamate, have shown that it can have toxic effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-known. Dithiocarbamates are known to be involved in various metabolic processes. For instance, they are known to display low acute and chronic toxicities in humans and experimental animals due to their extreme reactivity mainly related to their metal-chelating ability .
Transport and Distribution
Studies on related compounds, such as sodium diethyldithiocarbamate, have shown that it can be transported and distributed within cells .
Subcellular Localization
Studies on related compounds, such as sodium diethyldithiocarbamate, have shown that it can have effects on its activity or function .
Propriétés
IUPAC Name |
(4-nitrophenyl) N,N-diethylcarbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-3-12(4-2)11(16)17-10-7-5-9(6-8-10)13(14)15/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVKDUZETPAMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




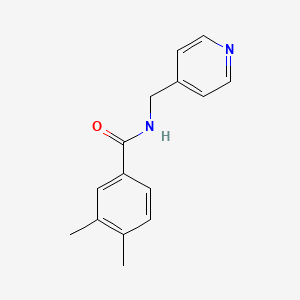
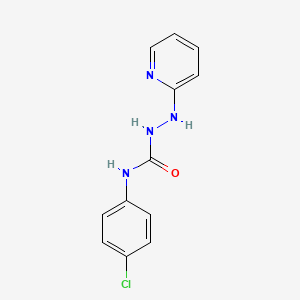
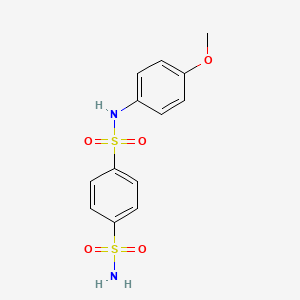
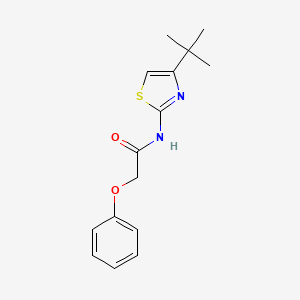
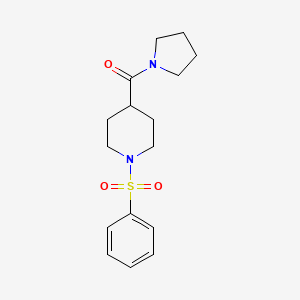
![4-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B6141367.png)
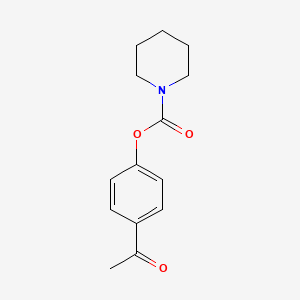
![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)
![N-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6141383.png)
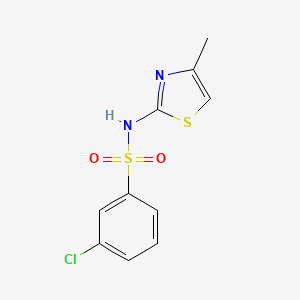
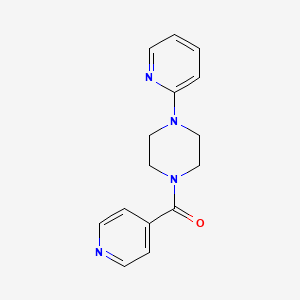
![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B6141401.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridinamine](/img/structure/B6141408.png)